CDKI-73 primarily functions by inhibiting a group of enzymes known as cyclin-dependent kinases (CDKs). These enzymes play a crucial role in regulating cell cycle progression and gene transcription. By binding to CDKs, particularly CDK9, CDKI-73 disrupts their activity, leading to potential anti-cancer effects [1, 2].
Studies suggest that CDKI-73 exhibits promising anti-cancer properties. It has been shown to induce apoptosis (programmed cell death) in various cancer cell lines, including those derived from acute myeloid leukemia (AML), chronic lymphocytic leukemia (CLL), and ovarian cancer [1, 3, 4]. Additionally, CDKI-73 demonstrates a degree of selectivity, meaning it may be more toxic to cancer cells compared to healthy cells [2, 3].
Researchers are actively investigating the potential of combining CDKI-73 with other therapeutic approaches to enhance its efficacy. For instance, studies have explored the synergistic effects of CDKI-73 with PARP inhibitors in BRCA-deficient ovarian cancer cells [5]. PARP inhibitors are another class of drugs that target cancer cells by exploiting their DNA repair deficiencies. The combination treatment has shown promising results in preclinical studies, suggesting potential for improved therapeutic outcomes [5].
While the initial findings are encouraging, CDKI-73 is still undergoing extensive research and development. Clinical trials are underway to evaluate its safety and efficacy in various cancer types. Further investigation is necessary to fully understand its potential benefits and limitations in cancer treatment.
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CDKI-73, a novel compound designed as an inhibitor of cyclin-dependent kinase 9, is recognized for its potent inhibitory activity against oncogenic transcriptional pathways. This compound was developed to selectively target cancer cells, particularly in chronic lymphocytic leukemia, demonstrating a significant cytotoxic effect while sparing normal cells. CDKI-73 has a favorable pharmacokinetic profile, exhibiting an oral bioavailability of 56% and a melting point of 268-270 °C. Its structure features a substituted pyrimidine derivative that enhances selectivity towards cyclin-dependent kinase 9, distinguishing it from other inhibitors like flavopiridol .
As mentioned earlier, CDKI-73 functions as a CDK9 inhibitor. CDK9 is a key enzyme involved in the elongation stage of RNA polymerase II (RNAPII) mediated transcription []. By binding to the ATP-binding pocket of CDK9, CDKI-73 hinders its ability to phosphorylate the C-terminal domain of RNAPII. This downregulates the transcription of various genes, including those essential for cancer cell survival []. Additionally, CDKI-73 has been shown to affect Rab11-dependent cargo delivery and secretion of immune modulators [].
The primary mechanism of action for CDKI-73 involves the inhibition of cyclin-dependent kinase 9, which in turn affects the phosphorylation of serine 2 on RNA polymerase II. This inhibition leads to decreased transcription of anti-apoptotic factors such as MCL1, XIAP, and CCND2. The compound's interaction with the ATP-binding site of cyclin-dependent kinase 9 disrupts the normal transcriptional regulation associated with oncogenic pathways, resulting in apoptosis in cancer cells .
CDKI-73 has shown significant biological activity through various studies. It induces caspase-dependent apoptosis in chronic lymphocytic leukemia cells and has been observed to synergize with other chemotherapeutic agents such as fludarabine and cisplatin. In preclinical models, CDKI-73 demonstrated selective toxicity towards cancer cells while exhibiting minimal effects on normal B-lymphocytes and hematopoietic stem cells . The compound's ability to downregulate genes associated with survival and proliferation underscores its potential as a therapeutic agent in oncology .
The synthesis of CDKI-73 involves a multi-step process beginning with the reaction of 3-guanidinobenzenesulfonamide and 3-(dimethylamino)-2-fluoro-1-(4-methyl-2-(methylamino)thiazol-5-yl) prop-2-en-1-one. The resulting compound is purified through high-performance liquid chromatography, achieving a purity level exceeding 99%. This synthetic pathway highlights the strategic incorporation of functional groups that enhance the compound's selectivity for cyclin-dependent kinase 9 .
CDKI-73 is primarily explored for its applications in cancer therapy, particularly for chronic lymphocytic leukemia and prostate cancer. Its ability to induce apoptosis and inhibit key oncogenic transcriptional pathways positions it as a promising candidate for combination therapies aimed at overcoming drug resistance. Additionally, its unique mechanism of action may provide therapeutic advantages in various malignancies characterized by dysregulated cyclin-dependent kinase activity .
Studies investigating the interactions of CDKI-73 reveal its capacity to modulate cellular pathways involved in apoptosis and cell cycle regulation. The compound has been shown to alter gene expression profiles significantly, downregulating anti-apoptotic genes while affecting histone modifications associated with transcriptional activation. These alterations suggest that CDKI-73 not only inhibits cyclin-dependent kinase 9 but also reprograms cellular responses to stressors such as chemotherapeutic agents .
Several compounds share structural similarities or mechanisms of action with CDKI-73. Below is a comparison highlighting their unique features:
| Compound Name | Mechanism of Action | Selectivity | Notable Differences |
|---|---|---|---|
| Flavopiridol | Cyclin-dependent kinase inhibitor | Less selective | Known for off-target DNA damaging effects |
| Dinaciclib | Cyclin-dependent kinase inhibitor | Broad-spectrum | Targets multiple cyclin-dependent kinases |
| SNS-032 | Cyclin-dependent kinase inhibitor | Specific to certain kinases | Shows activity in acute myeloid leukemia |
| Palbociclib | Cyclin-dependent kinase 4/6 inhibitor | Selective for CDK4/6 | Primarily used in breast cancer therapies |
CDKI-73 stands out due to its remarkable selectivity for cyclin-dependent kinase 9 over other kinases, making it particularly effective against chronic lymphocytic leukemia while minimizing toxicity to normal cells .
CDKI-73, also known as 3-(5-fluoro-4-(4-methyl-2-(methylamino)thiazol-5-yl)pyrimidin-2-ylamino)benzenesulfonamide, is a potent cyclin-dependent kinase 9 inhibitor with significant research interest due to its therapeutic potential [1] [2]. The compound belongs to a novel class of 5-substituted 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines that have been developed as selective inhibitors targeting the cyclin-dependent kinase 9 adenosine triphosphate gatekeeper residue and ribose-binding pocket [8]. The chemical structure of CDKI-73 features a central pyrimidine core with a thiazole ring and a benzenesulfonamide moiety, giving it a molecular formula of C15H15FN6O2S2 and a molecular weight of 394.45 g/mol [2] [4].
The synthesis of CDKI-73 follows a multi-step process that has been refined to optimize yield and purity [17]. The general synthetic pathway involves the preparation of key thiazole intermediates followed by coupling reactions to form the final pyrimidine structure [17] [18]. This approach has been carefully developed to ensure efficient production of the compound with high purity for research and potential clinical applications [8] [18].
The synthesis of CDKI-73 involves several key intermediate compounds that are crucial for the successful preparation of the final product [17] [18]. The synthetic route begins with the preparation of the thiazole core structure, which serves as the foundation for subsequent modifications [18]. One of the primary starting materials is 1-methylthiourea, which undergoes cyclization with appropriate reagents to form the thiazole ring system [18] [19].
A critical intermediate in the synthesis pathway is ethyl 4-methyl-2-(methylamino)thiazole-5-carboxylate (compound 1), which is obtained by treating 1-methylthiourea with ethyl 2-chloro-3-oxobutanoate in pyridine [18]. This intermediate is then modified by protecting the 2-methylamino group as a tert-butoxycarbonate (compound 2) to prevent interference in subsequent reactions [18]. The protected intermediate is prepared by reacting compound 1 with di-tert-butyl dicarbonate in the presence of 4-dimethylaminopyridine [18].
The synthesis continues with the preparation of tert-butyl 5-acetyl-4-methylthiazol-2-yl(methyl)carbamate through various transformations [18]. This intermediate undergoes conversion to an enaminone derivative by reaction with dimethylformamide-dimethylacetal (DMF-DMA) [18] [19]. The resulting enaminone is a crucial precursor for the formation of the pyrimidine ring in CDKI-73 [18].
The following table summarizes the key intermediate compounds in the synthesis of CDKI-73:
| Intermediate Compound | Chemical Name | Role in Synthesis |
|---|---|---|
| Compound 1 | Ethyl 4-methyl-2-(methylamino)thiazole-5-carboxylate | Initial thiazole core structure |
| Compound 2 | Ethyl 2-(tert-butoxycarbonyl(methyl)amino)-4-methylthiazole-5-carboxylate | Protected thiazole intermediate |
| Compound 13/14 | tert-Butyl 5-acetyl-4-methylthiazol-2-yl(methyl)carbamate | Precursor for enaminone formation |
| Enaminone derivative | tert-Butyl methyl(4-methyl-5-(3-(dimethylamino)acryloyl)thiazol-2-yl)carbamate | Key precursor for pyrimidine ring formation |
The final steps in the synthesis involve the reaction of the enaminone intermediate with the appropriate phenylguanidine derivative, specifically 3-aminobenzenesulfonamide guanidine, under microwave irradiation conditions to form the pyrimidine ring and complete the CDKI-73 structure [18] [19]. This reaction is typically conducted under controlled conditions to optimize yield and purity [17] [18].
Structure-activity relationship studies on CDKI-73 and related compounds have provided valuable insights into the molecular features that contribute to their potency and selectivity as cyclin-dependent kinase 9 inhibitors [17] [19]. These studies have focused on understanding how structural modifications affect binding affinity, kinase selectivity, and cellular activity [8] [17].
The core 5-substituted 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine scaffold has been identified as essential for cyclin-dependent kinase 9 inhibitory activity [17] [18]. SAR studies have revealed that the 5-position of the pyrimidine ring is particularly important for potency and selectivity [17]. The incorporation of a cyano group at this position, as in CDKI-73, significantly enhances binding to the kinase target [17] [19].
The thiazole ring system plays a crucial role in the compound's activity, with the 4-methyl and 2-methylamino substituents contributing to optimal binding interactions [8] [18]. The methylamino group at the 2-position of the thiazole ring forms key hydrogen bonds with the kinase, specifically with Asp167 in cyclin-dependent kinase 9 [17]. This interaction is critical for the compound's potency and selectivity profile [17] [19].
The benzenesulfonamide moiety attached to the 2-position of the pyrimidine ring through an amino linkage also contributes significantly to the compound's activity profile [8] [17]. The sulfonamide group engages in important hydrogen-bonding interactions within the kinase binding pocket, enhancing both affinity and selectivity [17] [19].
X-ray crystallographic studies of CDKI-73 bound to cyclin-dependent kinase 9 have revealed that the compound binds in the adenosine triphosphate-binding site, with the pyrimidine ring forming key interactions with hydrophobic residues including Ala46 and Leu156 [17]. The thiazole ring extends into a pocket formed by the gatekeeper residue Phe30, contributing to the compound's selectivity profile [17] [19].
SAR studies have also explored modifications to various positions of the scaffold to optimize pharmacokinetic properties while maintaining potent inhibitory activity [8] [17]. These investigations have led to the identification of CDKI-73 as a lead compound with favorable characteristics, including a Ki value of 4 nanomolar for cyclin-dependent kinase 9 [3] [7].
The intellectual property landscape surrounding CDKI-73 reflects its significance as a potential therapeutic agent [24] [28]. The compound and related derivatives are protected by several patents covering their composition, synthesis methods, and therapeutic applications [28] [31].
A key patent related to CDKI-73 is associated with the University of South Australia and researchers including Professor Shudong Wang, who developed the compound [31] [32]. This patent covers the composition of matter for CDKI-73 and related 5-substituted 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine derivatives, as well as methods for their synthesis and use in treating various diseases [31] [35].
Additional patent protection extends to specific formulations of CDKI-73, including crystal forms and salt derivatives that may offer improved pharmaceutical properties [37]. For example, a patent application describes tartrate forms of 3-(5-fluoro-4-(4-methyl-2-(methylamino)thiazol-5-yl)pyrimidin-2-ylamino)-benzenesulfonamide, including specific polymorphic forms designated as Crystal Form A and Crystal Form B, which are characterized by distinct X-ray powder diffraction patterns and other physical properties [37].
The patent landscape also encompasses methods for preparing these compounds, including optimized synthetic routes that improve yield and purity [35] [37]. These patents describe specific reaction conditions, solvents, and purification methods that are essential for the efficient production of CDKI-73 and related compounds [35] [37].
The intellectual property protection for CDKI-73 extends to its therapeutic applications, particularly in the treatment of cancer [28] [29]. Patents cover the use of CDKI-73 as a cyclin-dependent kinase 9 inhibitor for treating various malignancies, including leukemia and solid tumors [28] [29]. Some patents also describe combination therapies involving CDKI-73 and other anticancer agents [28] [30].
Recent patent activity indicates ongoing development and refinement of CDKI-73 and related compounds [32] [37]. This includes improvements in formulation, delivery methods, and potential new therapeutic applications [32] [37]. The continued patent activity suggests sustained interest in the commercial development of CDKI-73 as a therapeutic agent [31] [32].
CDKI-73 functions as an adenosine triphosphate-competitive inhibitor that specifically targets the adenosine triphosphate-binding pocket of cyclin-dependent kinase 9 [1] [2]. The compound exhibits exceptional binding affinity with a dissociation constant of 4 nanomolar, demonstrating its high potency against the primary target [1] [3]. Structural analysis reveals that CDKI-73 belongs to the 5-substituted 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine class of inhibitors, which specifically target the cyclin-dependent kinase 9-adenosine triphosphate gatekeeper residue phenylalanine 30 and the ribose-binding pocket [2].
The adenosine triphosphate-binding site of cyclin-dependent kinase 9 forms a cleft between the amino-terminal and carboxyl-terminal lobes, which is highly conserved among cyclin-dependent kinases [4]. Within this binding pocket, the adenine moiety of adenosine triphosphate inserts deeply into the cleft, with phosphate groups positioned toward the exterior [4]. CDKI-73 competes directly with adenosine triphosphate for this binding site, effectively blocking the kinase activity through competitive inhibition [5] [6].
The hydrophobic pocket harboring the adenine moiety is located between the beta-sheets of the amino-terminal lobe and a hinge region loop connecting the two lobes [4]. In this region, the adenosine triphosphate adenine nitrogen atoms form hydrogen bonds with specific residues, including aspartate 104 and cysteine 106 [4]. CDKI-73 likely exploits similar interactions, forming crucial hydrogen bonds that contribute to its high binding affinity [7].
Molecular docking studies suggest that CDKI-73 binds effectively within the cyclin-dependent kinase 9 active site, including both the hinge moiety and binding regions deep within the pocket [7]. The aminopyridine skeleton of the compound forms crucial dual hydrogen bonds with cysteine 106, which significantly contributes to the high affinity interaction [7]. Additional hydrophobic interactions, such as those involving trifluoromethyl groups present in related compounds, also contribute to selective binding specificity [7].
CDKI-73 demonstrates moderate selectivity within the cyclin-dependent kinase family, with distinct inhibition profiles against various family members [1] [3]. The compound exhibits inhibition constant values of 4 nanomolar for cyclin-dependent kinase 9, 4 nanomolar for cyclin-dependent kinase 1, and 3 nanomolar for cyclin-dependent kinase 2 [1]. Despite the similar binding affinities, CDKI-73 shows functional selectivity for cyclin-dependent kinase 9 in cellular assays [2] [8].
The selectivity profile reveals that CDKI-73 inhibits cyclin-dependent kinase 1 with an inhibitory concentration 50 percent value of 8.17 nanomolar, representing approximately 1.4-fold reduced selectivity compared to cyclin-dependent kinase 9 [3] [9]. Against cyclin-dependent kinase 2, the compound demonstrates an inhibitory concentration 50 percent value of 3.27 nanomolar, showing the highest biochemical potency among tested targets [3] [10]. Cyclin-dependent kinase 4 inhibition occurs with an inhibitory concentration 50 percent value of 8.18 nanomolar, indicating similar selectivity patterns to cyclin-dependent kinase 1 [3].
The compound shows significantly reduced activity against cyclin-dependent kinase 7, with weak inhibition observed only at higher concentrations [8]. This selectivity pattern is particularly important given that cyclin-dependent kinase 7 serves as the kinase subunit of transcription factor two H and primarily phosphorylates serine 5 residues of the RNA polymerase two carboxyl-terminal domain [11] [12].
Despite the moderate selectivity within the cyclin-dependent kinase family, CDKI-73 demonstrates remarkable specificity in cellular contexts. In primary chronic lymphocytic leukemia cells, the compound showed greater than 200-fold selectivity compared to normal B-lymphocytes and CD34-positive bone marrow cells [2]. This therapeutic window suggests that the cellular context and pathway dependencies contribute significantly to the functional selectivity beyond simple biochemical binding affinities.
Structure-activity relationship analysis has revealed that the 5C-group of the pyrimidine core plays a critical role in determining cyclin-dependent kinase 9 potency and selectivity [2]. The thiazol-5-yl substitution pattern specifically enhances binding to the cyclin-dependent kinase 9 adenosine triphosphate-binding pocket while maintaining reasonable selectivity against other family members [2] [13].
CDKI-73 exerts its primary biological effects through inhibition of cyclin-dependent kinase 9-mediated phosphorylation of RNA polymerase two and associated transcriptional regulatory factors [2] [14]. The carboxyl-terminal domain of RNA polymerase two contains up to 52 heptapeptide repeats with the consensus sequence tyrosine-serine-proline-threonine-serine-proline-serine, which serves as the primary substrate for cyclin-dependent kinase 9 [15] [11].
Treatment of cells with CDKI-73 at concentrations of 0.1 micromolar for 4 hours effectively inhibits phosphorylation of cyclin-dependent kinase 9 and serine 2 residues of the RNA polymerase two carboxyl-terminal domain [2]. This phosphorylation inhibition occurs rapidly, with detectable effects observed within minutes of treatment [16] [17]. The serine 2 phosphorylation is essential for RNA polymerase two-dependent transcription elongation, and its inhibition represents the primary mechanism through which CDKI-73 disrupts cellular transcription [14] [18].
Cyclin-dependent kinase 9 also phosphorylates threonine 4 residues of the RNA polymerase two carboxyl-terminal domain, which is specifically required for histone messenger RNA 3' end processing [12]. This phosphorylation event is evolutionarily conserved from yeast to humans and represents an additional target of CDKI-73 inhibition [12]. The compound effectively blocks threonine 4 phosphorylation, contributing to its broad effects on cellular messenger RNA processing [16].
The phosphorylation dynamics along transcribed genes follow a characteristic pattern, with serine 5 phosphorylation predominating near gene promoters and serine 2 phosphorylation increasing toward the 3' ends of genes [11] [14]. CDKI-73 treatment disrupts this normal phosphorylation gradient, leading to accumulation of RNA polymerase two at promoter-proximal regions and reduced transcriptional elongation throughout gene bodies [14] [16].
Protein phosphatase 2A functions as a counter-regulatory mechanism to cyclin-dependent kinase 9, dephosphorylating RNA polymerase two carboxyl-terminal domain residues [16]. Inhibition of protein phosphatase 2A can partially rescue the transcriptional defects caused by CDKI-73 treatment, indicating that the balance between kinase and phosphatase activities is critical for proper transcriptional regulation [16].
CDKI-73 profoundly impacts the elongation phase of transcription by preventing the release of promoter-proximally paused RNA polymerase two [14] [19]. Under normal conditions, RNA polymerase two pauses approximately 20-50 base pairs downstream from transcription start sites due to nucleosomal barriers and negative elongation factors including DRB sensitivity inducing factor and negative elongation factor [14].
The release of paused RNA polymerase two into productive elongation requires cyclin-dependent kinase 9-mediated phosphorylation of three primary substrates: serine 2 residues in the RNA polymerase two carboxyl-terminal domain, the SPT5 subunit of DRB sensitivity inducing factor, and the E-subunit of negative elongation factor [14] [19]. CDKI-73 effectively blocks all three phosphorylation events, preventing the transition from paused to productively elongating RNA polymerase two [14].
Treatment with CDKI-73 causes RNA polymerase two to accumulate at promoter-proximal pause sites genome-wide [16] [17]. Precision run-on sequencing analysis reveals that cyclin-dependent kinase 9 inhibition results in a shift of RNA polymerase two toward transcription start sites, with severely reduced elongation rates of approximately 400 base pairs per minute compared to normal rates [17]. This dramatic reduction in elongation efficiency effectively blocks productive transcription of most protein-coding genes.
The compound also affects transcriptional termination mechanisms at the 3' ends of genes [15] [16]. CDKI-73 treatment causes premature termination of transcription across the last exon, accompanied by loss of polyadenylation factors from chromatin and reduced polyadenylation of nascent transcripts [15] [16]. This effect involves the cyclin-dependent kinase 9-dependent phosphorylation of splicing factor 3B subunit 1 and other factors involved in defining the last exon and transitioning between elongation and termination [16].
The elongation defects caused by CDKI-73 are particularly pronounced on genes longer than 40 kilobases, where RNA polymerase two has not yet "run off" during the treatment period [16]. Metagene profile analysis indicates that the compound causes both increased RNA polymerase two pausing close to transcription start sites and loss of RNA polymerase two entering productive elongation [16].